molecular formula C24H29N2O5P B14993277 Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate

Cat. No.: B14993277
M. Wt: 456.5 g/mol
InChI Key: IRGXJNAAYWIXQA-DTQAZKPQSA-N
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Description

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by its unique structure, which includes an oxazole ring, a phenylethenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common method includes the reaction of 2-(4-methoxyphenyl)ethylamine with 2-phenylethenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring. This intermediate is further reacted with diethyl phosphite under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted phosphonate esters.

Scientific Research Applications

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized phosphonates.

Mechanism of Action

The mechanism of action of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The oxazole ring and phosphonate group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)methylphosphonate
  • Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)ethylphosphonate

Uniqueness

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate is unique due to its specific structural features, such as the combination of an oxazole ring with a phosphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N2O5P

Molecular Weight

456.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C24H29N2O5P/c1-4-29-32(27,30-5-2)24-23(25-18-17-20-11-14-21(28-3)15-12-20)31-22(26-24)16-13-19-9-7-6-8-10-19/h6-16,25H,4-5,17-18H2,1-3H3/b16-13+

InChI Key

IRGXJNAAYWIXQA-DTQAZKPQSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCCC3=CC=C(C=C3)OC)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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